1,4-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis methods. One approach includes the use of commercially available starting materials to achieve high diastereoselectivity through a tightly bound chelation-controlled transition state during the 5-exo-tet ring closure reaction . This method ensures the production of enantiomerically pure forms of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. The process often includes the use of specific reagents and catalysts to facilitate the reaction under controlled conditions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Mechanism of Action
The mechanism of action of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. This binding can influence various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxyproline: Another chiral compound with similar stereochemistry, used in the synthesis of glycopeptides and antibiotics.
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate in the synthesis of antiviral drugs.
3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride: A related compound used in antibacterial research.
Uniqueness
(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring high stereochemical purity and selectivity.
Properties
IUPAC Name |
1,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(7(9)10)8(2)4-5;/h5-6H,3-4H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZPZWPKMDGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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